

Ethylvanillin-d5: A Technical Safety Guide for Researchers

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Compound of Interest

Compound Name: Ethylvanillin-d5

Cat. No.: B12391681

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Disclaimer: This technical guide provides a comprehensive overview of the safety data for **Ethylvanillin-d5**. Due to the limited availability of specific safety studies on the deuterated form, this document leverages the extensive data available for its non-deuterated counterpart, Ethylvanillin (CAS No. 121-32-4), as a reliable surrogate. This approach is based on the common scientific practice of considering deuterated compounds to have a toxicological profile similar to their non-deuterated analogues.

This guide is intended for researchers, scientists, and drug development professionals to provide a consolidated resource on the safety and handling of **Ethylvanillin-d5**.

Core Safety Data

The following tables summarize the key quantitative safety and physical property data for Ethylvanillin, which should be considered representative for **Ethylvanillin-d5**.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₅ D ₅ O ₃	[1][2]
Molecular Weight	171.20 g/mol	[1][2]
Appearance	Colorless crystals or white to pale yellow crystalline powder	[3][4]
Melting Point	76 - 78 °C	[3][5]
Boiling Point	285 °C	[5]
Flash Point	>93.3 °C (>200.0 °F) Closed Cup	[6]
Vapor Pressure	0.01 mm Hg at 40 °C	[6]
Solubility	Soluble in ethanol and ether; slightly soluble in water.	[4]

Toxicological Data

Test	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 3,160 mg/kg	[7]
Acute Oral Toxicity (LD50)	Rat	Oral	1590 mg/kg	[5]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 7940 mg/kg	[5]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 2000 mg/kg	[6]
Acute Intravenous Toxicity (LD50)	Dog	Intravenous	760 mg/kg	[3][4]
Acute Subcutaneous Toxicity (LD50)	Rat	Subcutaneous	1800 mg/kg	[3][4]

Globally Harmonized System (GHS) Classification

Ethylvanillin is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following is a summary of its hazard statements.

Hazard Class	Hazard Statement
Acute toxicity, Oral	H302: Harmful if swallowed
Skin irritation	H315: Causes skin irritation
Eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)	H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard	H402: Harmful to aquatic life
Hazardous to the aquatic environment, long-term hazard	H412: Harmful to aquatic life with long lasting effects

Experimental Protocols

The safety data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity - OECD Test Guideline 401

The acute oral toxicity of Ethylvanillin was likely determined following a protocol similar to the OECD Test Guideline 401.

Methodology:

- **Animal Model:** The study typically uses laboratory rats.
- **Administration:** A single dose of Ethylvanillin is administered by gavage to a group of experimental animals.
- **Dosage:** Multiple dose levels are tested to determine the dose that causes mortality in 50% of the animals (LD50).
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.

- Endpoints: The primary endpoint is the LD50 value. Other observations include changes in body weight, clinical signs of toxicity, and gross pathological findings at necropsy.

Acute Dermal Toxicity - OECD Test Guideline 402

The potential for adverse effects from skin contact was assessed using a method analogous to the OECD Test Guideline 402.

Methodology:

- Animal Model: The albino rabbit is the preferred species for this test.
- Application: The test substance is applied to a shaved area of the skin, typically on the back of the animal, and covered with a porous gauze dressing.
- Exposure Duration: The substance is kept in contact with the skin for 24 hours.
- Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.
- Endpoints: The LD50 value is determined, along with observations of skin reactions at the site of application.

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

The potential for Ethylvanillin to cause eye irritation was likely evaluated using a protocol based on the OECD Test Guideline 405.

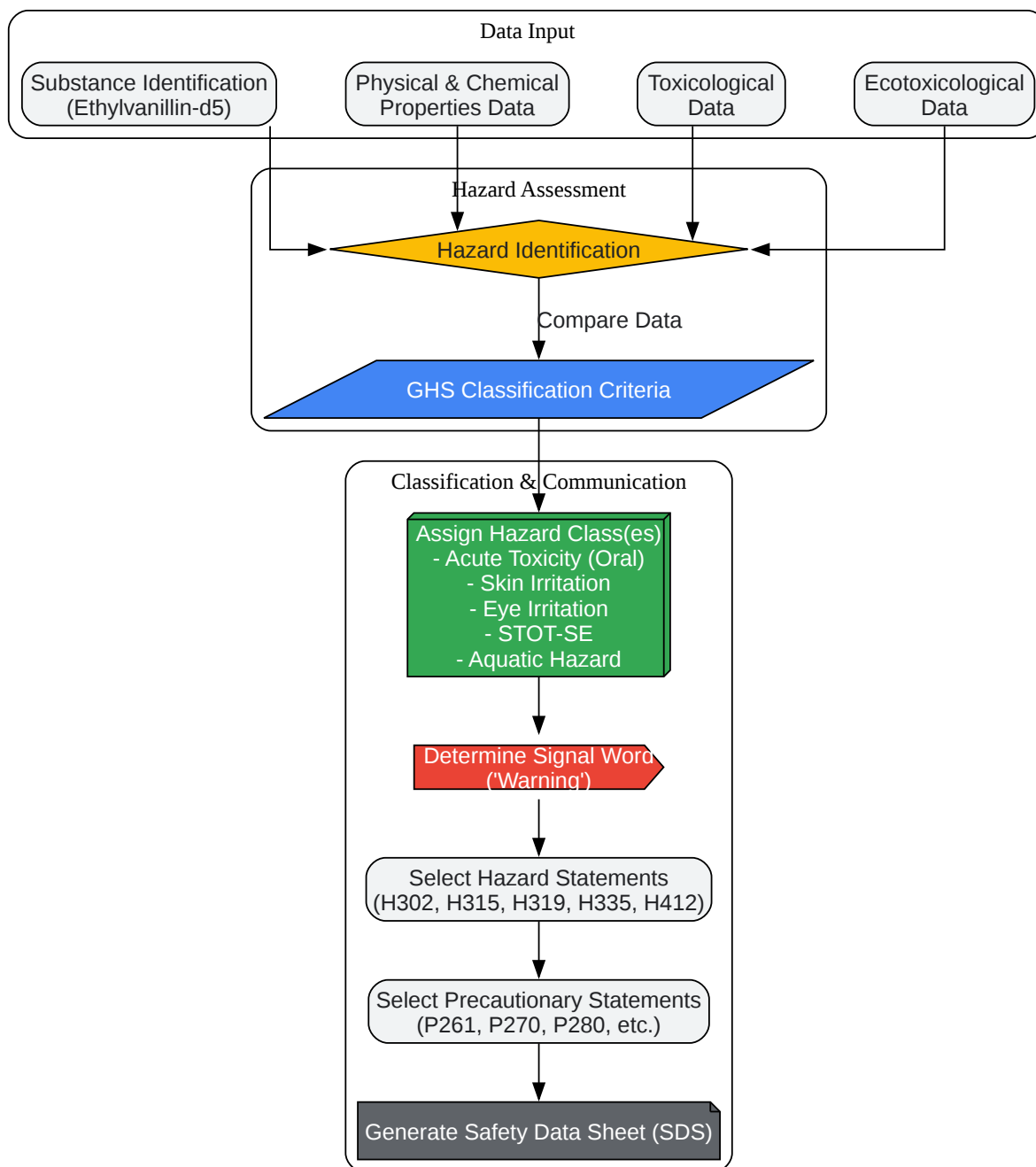
Methodology:

- Animal Model: The albino rabbit is used for this assay.
- Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
- Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

- Scoring: The severity of the eye reactions is scored using a standardized system.
- Endpoints: The primary endpoint is the classification of the substance as an eye irritant based on the severity and persistence of the observed effects.

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance based on its intrinsic hazards.



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Caption: GHS Classification Workflow for a Chemical Substance.

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